beta-Estradiol-6-one 6-(o-carboxymethyloxime)

描述

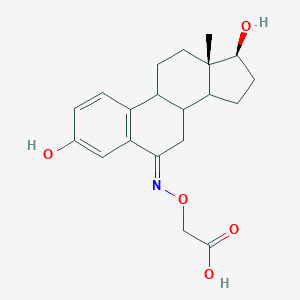

beta-Estradiol-6-one 6-(o-carboxymethyloxime) is a derivative of 17β-estradiol, a naturally occurring estrogen hormone. This compound is often used in scientific research due to its ability to mimic estrogenic activity while being membrane-impermeable . It is commonly linked to bovine serum albumin (BSA) to form conjugates used in various biochemical assays .

准备方法

Synthetic Routes and Reaction Conditions

beta-Estradiol-6-one 6-(o-carboxymethyloxime) can be synthesized through the reaction of 17β-estradiol with carboxymethyl oxime. The reaction typically involves the use of reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to facilitate the coupling . The reaction conditions often include a solvent like dimethyl sulfoxide (DMSO) and are carried out at ambient temperature .

Industrial Production Methods

While specific industrial production methods for beta-Estradiol-6-one 6-(o-carboxymethyloxime) are not well-documented, the synthesis generally follows similar protocols used in laboratory settings, scaled up for industrial applications. This involves the use of large-scale reactors and purification systems to ensure high yield and purity.

化学反应分析

Types of Reactions

beta-Estradiol-6-one 6-(o-carboxymethyloxime) primarily undergoes substitution reactions due to the presence of the oxime group. It can also participate in esterification reactions when linked to proteins like BSA .

Common Reagents and Conditions

Substitution Reactions: Common reagents include NHS and DCC, with reactions typically carried out in solvents like DMSO at room temperature.

Esterification Reactions: These reactions often involve the use of carboxylic acids and alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions include various conjugates of beta-Estradiol-6-one 6-(o-carboxymethyloxime), such as its BSA conjugate, which is used in biochemical assays .

科学研究应用

Chemical Applications

Reagent in Synthesis

E6CMO is utilized as a reagent in the synthesis of estrogenic compounds and conjugates. Its oxime functional group allows for specific reactions that facilitate the development of novel steroid derivatives and targeted protein degradation agents known as PROTACs (Proteolysis Targeting Chimeras) .

Table 1: Comparison of Estradiol Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Beta-Estradiol | Natural estrogen | Primary hormone involved in female reproductive health |

| Estrone | Oxidized form of estradiol | Less potent than beta-estradiol |

| Estriol | Trihydroxylated form of estradiol | Mainly produced during pregnancy |

| E6CMO | Oxime and carboxymethyl modifications | Enhances reactivity for targeted therapies |

Biological Applications

Estrogen Receptor Studies

E6CMO is employed in research involving estrogen receptors (ERs) and their signaling pathways. It has been shown to modulate NMDA receptor currents, which are crucial for neuronal functions such as learning and memory . This property makes E6CMO a valuable tool in neurobiological studies.

Diagnostic Assays

The compound can be conjugated to bovine serum albumin (BSA), forming a complex that retains the ability to bind to estrogen receptors but is membrane-impermeable. This characteristic is particularly useful for developing enzyme-linked immunosorbent assays (ELISA) to detect plasma levels of estradiol .

Medical Applications

Hormone Replacement Therapy Research

E6CMO plays a role in studies focused on hormone replacement therapies, especially concerning the therapeutic effects of estrogens in conditions such as Alzheimer’s disease. Its ability to mimic estrogenic activity while being restricted from cellular entry provides insights into the mechanisms of ER-mediated actions without the confounding effects of intracellular signaling .

Biochemical Pathways Exploration

The interaction of E6CMO with estrogen receptors influences several biochemical pathways, including MAPK signaling. This interaction can lead to changes in gene expression related to female reproductive health and other physiological processes .

Case Studies

Study on NMDA Receptor Function

Research has demonstrated that E6CMO can modulate NMDA receptor activity, revealing its potential impact on pain perception and neuroplasticity. In vitro studies using dorsal root ganglion neurons have shown significant alterations in receptor currents upon treatment with E6CMO .

Estradiol Detection Assays

Clinical studies have utilized E6CMO-BSA complexes in ELISA formats to measure estradiol levels accurately. These assays have proven effective for both research and clinical diagnostics, showcasing the compound's utility in monitoring hormonal changes .

作用机制

beta-Estradiol-6-one 6-(o-carboxymethyloxime) exerts its effects by mimicking the action of natural estrogens. It binds to estrogen receptors, leading to the activation of various signaling pathways. One notable pathway involves the stimulation of protein kinase C (PKC), which increases the secretion of amyloid precursor protein α (sAPPα) in neurons . This mechanism is particularly relevant in the context of Alzheimer’s disease research .

相似化合物的比较

beta-Estradiol-6-one 6-(o-carboxymethyloxime) is unique due to its membrane-impermeable nature, which allows it to be used in studies where intracellular estrogenic activity needs to be excluded . Similar compounds include:

Estradiol-17β-glucuronide: Another estrogen conjugate used in research.

Estradiol-3-sulfate: A water-soluble form of estradiol used in various assays.

These compounds differ in their solubility, permeability, and specific applications, making beta-Estradiol-6-one 6-(o-carboxymethyloxime) a valuable tool in specific research contexts.

生物活性

Beta-Estradiol-6-one 6-(o-carboxymethyloxime) (E6CMO) is a derivative of 17β-estradiol, featuring an oxime functional group that enhances its reactivity and biological activity. This compound is primarily studied for its interactions with estrogen receptors and its implications in various biological processes.

Target Interaction

E6CMO mimics estrogen, engaging with estrogen receptors (ERs), particularly ERα and ERβ. This interaction triggers multiple downstream signaling pathways, notably the activation of mitogen-activated protein kinase (MAPK) pathways, which are crucial for cellular responses related to growth and differentiation.

Biochemical Pathways

The compound's binding to ERs influences the expression of estrogen-responsive genes, impacting various physiological processes such as reproductive tissue maintenance and secondary sexual characteristic development. It also modulates cellular metabolism and signaling pathways, leading to effects on cell proliferation and differentiation .

Cellular Effects

E6CMO exhibits significant effects on various cell types:

- Cell Proliferation : The compound can promote cell proliferation in hormone-sensitive tissues.

- Apoptosis : At high concentrations, E6CMO may induce apoptosis by disrupting cytoskeletal integrity through interactions with tubulin.

- Neurotransmission : Research indicates that E6CMO modulates N-methyl-D-aspartate (NMDA) receptor currents in dorsal root ganglion neurons, suggesting a role in pain perception and neuroplasticity .

Dosage and Temporal Effects

The biological activity of E6CMO is dose-dependent:

- Low Doses : Enhance estrogen receptor activity and promote beneficial cellular responses.

- High Doses : Can lead to toxic effects, including cellular disruption and apoptosis .

In laboratory settings, the compound's effects can vary over time, with sustained activation of estrogen receptors observed in long-term studies. However, prolonged exposure may lead to degradation of activity.

Metabolic Pathways

E6CMO participates in several metabolic pathways associated with estrogen metabolism:

- Enzyme Interactions : It interacts with enzymes like aromatase and hydroxysteroid dehydrogenases, influencing metabolic flux and altering metabolite levels within cells.

- Transport Mechanisms : The compound's distribution within tissues is facilitated by binding proteins that help localize it to specific cellular compartments where it exerts its effects.

Applications in Research

E6CMO serves various roles in scientific research:

- Chemical Reagent : Utilized in synthesizing estrogenic compounds.

- Biological Studies : Investigated for its effects on estrogen signaling pathways.

- Medical Research : Explored in hormone replacement therapy studies and potential therapeutic applications for conditions like Alzheimer's disease .

Case Studies

Several studies highlight the biological activity of E6CMO:

- Respiratory Neuroplasticity : A study demonstrated that E2 restored phrenic long-term facilitation (pLTF) in ovariectomized rats, indicating E6CMO's potential role in respiratory function recovery through estrogen signaling mechanisms .

- Neuronal Function Modulation : In vitro studies showed that E6CMO could enhance NMDA receptor activity, suggesting implications for learning and memory processes.

- Cancer Research Applications : E6CMO has been tested for its effects on cancer cell lines, particularly regarding its influence on MutL homolog 1 expression in colorectal cancer models .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Estrogen Receptor Activation | Mimics estrogen to activate ERs, influencing gene expression |

| MAPK Pathway Activation | Stimulates MAPK pathways affecting cell growth |

| NMDA Receptor Modulation | Alters NMDA receptor currents impacting neuronal functions |

| Apoptosis Induction | High doses disrupt cytoskeletal integrity leading to cell death |

| Hormonal Regulation | Influences reproductive tissue maintenance and secondary sexual characteristics |

属性

IUPAC Name |

2-[(Z)-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-20-7-6-13-12-3-2-11(22)8-15(12)17(21-26-10-19(24)25)9-14(13)16(20)4-5-18(20)23/h2-3,8,13-14,16,18,22-23H,4-7,9-10H2,1H3,(H,24,25)/b21-17-/t13-,14-,16+,18+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWARIMYXKAIIGO-UYGYUSPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C/C(=N/OCC(=O)O)/C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。